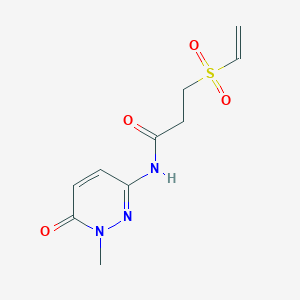

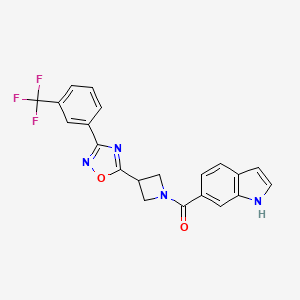

![molecular formula C16H15N3O B2612787 (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine CAS No. 929974-07-2](/img/structure/B2612787.png)

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves the condensation of ortho-phenylenediamines with carboxylic acids or their derivatives to yield benzimidazoles . The preparations of such ligands are typically completed in a few steps, and the ligands derived from benzimidazole groups are predominantly high-melting solids that are easily purified and crystallized from polar solvents .Aplicaciones Científicas De Investigación

Mechanistic Study and Metabolic Pathways

- Arylhydroxylamine Rearrangement in Rats: A study by Sternson and Gammans (1975) explored the rearrangement of arylhydroxylamine in rats. This research identified 1-methylbenzimidazol-2-one as a major metabolite from the incubation of 1-hydroxy-1-phenyl-3-methylurea with liver homogenates or when injected in rats. This process involves hepatic isomerase-catalyzed rearrangements of hydroxylamines, which could be pertinent to understanding the metabolism and potential applications of (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine in biological systems (Sternson & Gammans, 1975).

Chemical Synthesis and Reactions

- Hydroxylamine Derivatives Synthesis: Markova et al. (1970) described the synthesis of hydroxylamine derivatives involving 1-methylbenzimidazol-2-ylmethyl. This includes the study of its reactions with HCl, leading to various structural formations, crucial for understanding the chemical behavior of related compounds (Markova et al., 1970).

- Formation of Benzimidazoles: Morgan and Turner (1969) conducted a study on the formation of benzimidazoles from o-aminoacetanilide, which is relevant to understanding the chemical pathways and synthesis techniques applicable to (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine (Morgan & Turner, 1969).

Potential Applications in Material Science

- Ruthenium(II) Charge-Transfer Sensitizers: Kohle, Ruile, and Grätzel (1996) explored the synthesis and properties of complexes containing 1-methylbenzimidazol-2-yl, used in charge-transfer sensitizers. This indicates potential applications of similar compounds in material science, particularly in the context of energy transfer and storage (Kohle et al., 1996).

Biomedical and Pharmacological Research

- Antiprotozoal Activity of 1-Methylbenzimidazole Derivatives: Valdez-Padilla et al. (2009) synthesized and evaluated the antiprotozoal activity of 1-methylbenzimidazole derivatives, which suggests potential pharmacological uses for structurally related compounds like (NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine in treating protozoal infections (Valdez-Padilla et al., 2009).

Propiedades

IUPAC Name |

(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-19-15-10-6-5-9-13(15)17-16(19)11-14(18-20)12-7-3-2-4-8-12/h2-10,20H,11H2,1H3/b18-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGVKTADLHNERP-JXAWBTAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC(=NO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1C/C(=N/O)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)

![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)

![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)